

A Comprehensive Technical Guide to 2-Methoxy-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzaldehyde

Cat. No.: B1583642

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Abstract: This technical guide provides an in-depth analysis of **2-Methoxy-5-nitrobenzaldehyde**, a pivotal intermediate in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's core reactivity and its strategic applications, particularly in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Chemical Identity and Nomenclature

2-Methoxy-5-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with a methoxy group, a nitro group, and an aldehyde functional group. The specific arrangement of these groups—an ortho-methoxy and para-nitro group relative to the aldehyde—creates a unique electronic environment that dictates its reactivity and utility as a chemical building block.

IUPAC Name

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is **2-methoxy-5-nitrobenzaldehyde**.^[1]

Common Synonyms

In literature and commercial catalogs, this compound is frequently referred to by several other names, the most common of which include:

- 5-Nitro-o-anisaldehyde[1][2]
- Benzaldehyde, 2-methoxy-5-nitro-[1][2]
- 2-methoxy-5-nitro-benzaldehyde[1]

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

Identifier	Value	Source
CAS Number	25016-02-8	PubChem[1], ChemicalBook[2]
PubChem CID	90685	PubChem[1]
Molecular Formula	C ₈ H ₇ NO ₄	PubChem[1]
InChIKey	YWVSKFXYEWMHEO-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>COC1=C(C=C(C=C1))-[O-]C=O</chem> INVALID-LINK--[O-])C=O	PubChem[1]

Physicochemical Properties

The physical and chemical properties of **2-Methoxy-5-nitrobenzaldehyde** are fundamental to its handling, storage, and application in synthesis. It typically presents as a white to light yellow crystalline powder.[2]

Property	Value	Source
Molecular Weight	181.15 g/mol	PubChem[1]
Melting Point	89-92 °C	ChemicalBook[2][3]
Boiling Point	336.7 ± 27.0 °C (Predicted)	ChemicalBook[2][3]
Density	1.322 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[2][3]
Solubility	Very soluble in Dimethylformamide (DMF)	ChemicalBook[2][3]
Storage	Inert atmosphere, Room Temperature	ChemicalBook[2][3]

Synthesis and Mechanism

The preparation of **2-Methoxy-5-nitrobenzaldehyde** is most commonly achieved via Williamson ether synthesis, a robust and high-yielding method. This approach is favored due to the ready commercial availability of the precursor, 5-nitrosalicylaldehyde, and the efficiency of the methylation reaction.

Rationale for Synthetic Route Selection

The chosen synthesis begins with 5-nitrosalicylaldehyde. The phenolic hydroxyl group is acidic enough to be deprotonated by a strong base like sodium hydride (NaH). The resulting nucleophilic phenoxide readily undergoes an S_N2 reaction with a methylating agent, such as iodomethane. This method is highly effective, providing a clean product with a high yield.[2][4] The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent is critical as it effectively solvates the sodium cation without interfering with the nucleophilic attack of the phenoxide.

Detailed Experimental Protocol

The following protocol describes the synthesis of **2-methoxy-5-nitrobenzaldehyde** from 5-nitrosalicylaldehyde.[2][4]

Materials:

- 5-Nitrosalicylaldehyde (1.00 g, 6.0 mmol)

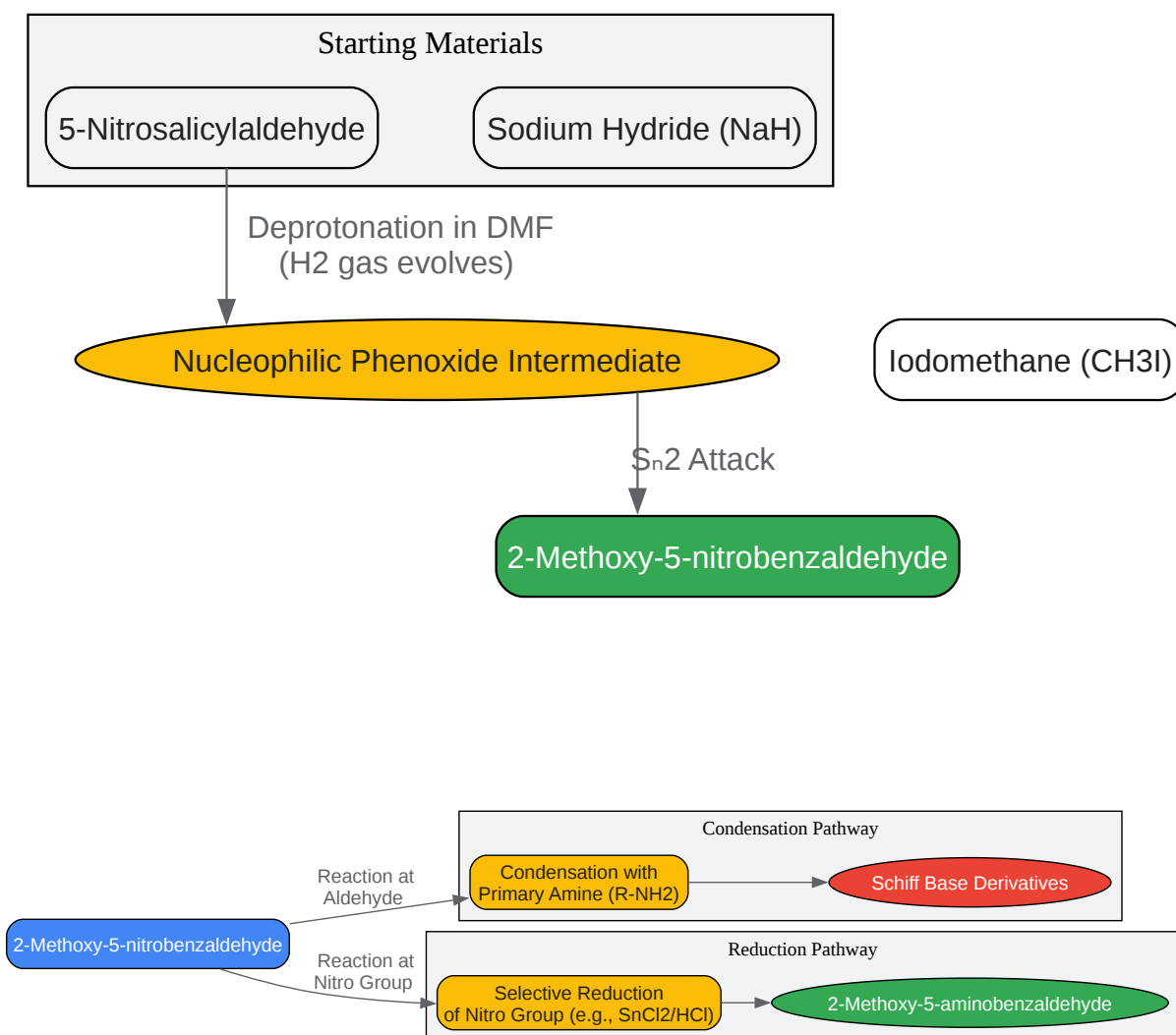
- Sodium hydride (NaH, 246 mg)
- Iodomethane (2.56 g)
- N,N-Dimethylformamide (DMF, 20 ml)
- Diethyl ether
- Aqueous sodium bicarbonate
- Saturated brine
- 5% Hydrochloric acid
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, dissolve 5-nitrosalicylaldehyde (1.00 g) in N,N-dimethylformamide (20 ml).
- **Base Addition:** Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (246 mg) portion-wise. The formation of the sodium phenoxide is an exothermic process and generates hydrogen gas; appropriate precautions must be taken.
- **Methylation:** To the same cooled mixture, add iodomethane (2.56 g).
- **Reaction:** Stir the reaction mixture at 0°C for approximately 8.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
- **Washing:** Wash the organic phase sequentially with aqueous sodium bicarbonate, saturated brine, and a solution of 5% hydrochloric acid/saturated brine. This sequence removes unreacted starting material, DMF, and neutralizes any remaining base.

- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Product Isolation:** The resulting solid is **2-methoxy-5-nitrobenzaldehyde**, which can be obtained as yellow needle-like crystals with a typical yield of around 87.8%.^{[2][4]}

Reaction Mechanism



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References

- 1. Benzaldehyde, 2-methoxy-5-nitro- | C₈H₇NO₄ | CID 90685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHOXY-5-NITROBENZALDEHYDE CAS#: 25016-02-8 [amp.chemicalbook.com]
- 3. 25016-02-8 CAS MSDS (2-METHOXY-5-NITROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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